L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-serine
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Overview
Description
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-serine is a complex peptide compound It is composed of amino acids leucine, ornithine, tryptophan, and serine, with a diaminomethylidene group attached to the ornithine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene group is introduced through specific reagents and conditions that ensure selective modification of the ornithine residue.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-serine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: The diaminomethylidene group can be reduced to yield different amine derivatives.
Substitution: The serine hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the serine hydroxyl group.
Major Products
Oxidation: Kynurenine derivatives from tryptophan oxidation.
Reduction: Amine derivatives from the reduction of the diaminomethylidene group.
Substitution: Various substituted serine derivatives.
Scientific Research Applications
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-serine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications in targeting specific molecular pathways.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target protein. The peptide backbone provides structural stability and specificity in binding.
Comparison with Similar Compounds
Similar Compounds
- L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine
- L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine
- L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycinamide
Uniqueness
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-serine is unique due to the presence of tryptophan and serine residues, which confer distinct chemical reactivity and biological activity. The combination of these amino acids with the diaminomethylidene group provides a versatile scaffold for various applications.
Properties
CAS No. |
922172-47-2 |
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Molecular Formula |
C26H40N8O6 |
Molecular Weight |
560.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C26H40N8O6/c1-14(2)10-17(27)22(36)32-19(8-5-9-30-26(28)29)23(37)33-20(24(38)34-21(13-35)25(39)40)11-15-12-31-18-7-4-3-6-16(15)18/h3-4,6-7,12,14,17,19-21,31,35H,5,8-11,13,27H2,1-2H3,(H,32,36)(H,33,37)(H,34,38)(H,39,40)(H4,28,29,30)/t17-,19-,20-,21-/m0/s1 |
InChI Key |
FJAACMGFKLOEKV-VMXMFDLUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
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